2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2S/c1-16-2-4-17(5-3-16)12-26-22(30)15-32-24-27-21-10-11-29(14-20(21)23(31)28-24)13-18-6-8-19(25)9-7-18/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMHOVFNFIELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.
Mode of Action
This compound acts as a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The increased cGMP levels then activate protein kinase G (PKG), which phosphorylates various target proteins, leading to a series of downstream effects.
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the NO/cGMP/PKG pathway , which regulates vascular tone and platelet aggregation, and the cGMP-dependent protein kinase pathway , which modulates smooth muscle relaxation. The downstream effects of these pathways contribute to the compound’s therapeutic effects.
Result of Action
The activation of sGC and the subsequent increase in cGMP levels result in a series of molecular and cellular effects. These include vasodilation , which improves blood flow, and inhibition of platelet aggregation , which reduces the risk of thrombus formation. These effects contribute to the compound’s potential therapeutic applications in cardiovascular disorders.
Biological Activity
The compound 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide (CAS Number: 946369-42-2) is a novel heterocyclic compound with potential biological activities. Its complex structure suggests a variety of pharmacological applications, particularly in the fields of anti-inflammatory and anti-cancer therapies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 454.5 g/mol. The compound features a pyrido-pyrimidine structure that is characteristic of many biologically active molecules.
| Property | Value |
|---|---|
| CAS Number | 946369-42-2 |
| Molecular Formula | C23H23FN4O3S |
| Molecular Weight | 454.5 g/mol |
Anticancer Potential
The hexahydropyrido-pyrimidine framework has been associated with anticancer activity in various studies. For example, derivatives of pyrimidines have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the fluorobenzyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against tumors.
While specific mechanisms for this compound are yet to be fully elucidated, similar compounds often act through the following pathways:
- Inhibition of COX Enzymes : By blocking COX-2 activity, these compounds can reduce prostaglandin synthesis, leading to decreased inflammation and pain.
- Induction of Apoptosis : Many heterocycles induce apoptosis in cancer cells via mitochondrial pathways or by activating caspases.
- Modulation of Signaling Pathways : Compounds like this may interfere with various signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
- COX Inhibition Studies : A study on related compounds found that modifications at the para-position significantly influenced COX-2 selectivity and potency. This suggests that similar modifications in our target compound could enhance its biological activity .
- Anticancer Activity : Research on pyrido-pyrimidine derivatives has shown that they can effectively inhibit cancer cell growth through various mechanisms including cell cycle arrest and apoptosis induction .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may possess neuroprotective properties, potentially applicable in neurodegenerative diseases .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyrido-pyrimidine backbone is known to influence cell cycle regulation and apoptosis in cancer cells. For instance, derivatives of pyrido-pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
-
Antimicrobial Properties :
- The sulfanyl group in the compound may enhance its interaction with microbial enzymes or receptors, leading to potential antimicrobial activity. Research into related compounds has demonstrated their effectiveness against a range of bacterial strains, suggesting that this compound could be further explored for its antibacterial properties .
- Anti-inflammatory Effects :
Pharmacological Insights
- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves modulation of specific biological pathways related to cancer and inflammation. Investigations into similar compounds have revealed that they may act as kinase inhibitors or modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
Case Studies
- Study on Anticancer Efficacy :
-
Antimicrobial Activity Assessment :
- Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of several sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Key Observations:
Core Scaffolds: The target compound’s pyrido-pyrimidinone core distinguishes it from sulfonamide-based () or linear peptide-like derivatives (). This bicyclic system may enhance rigidity and binding selectivity compared to monocyclic analogues.
Substituent Effects: The 4-fluorobenzyl group increases lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 4-methylbenzyl in the acetamide side chain). Fluorine’s electron-withdrawing properties may also influence electronic interactions in target binding . The sulfanyl (-S-) linkage offers distinct redox stability and hydrogen-bonding capabilities compared to sulfonamide (-SO₂-NH-) or ether (-O-) linkages in analogues .
Biological Implications: Sulfonamide derivatives () are associated with antimicrobial activity due to structural mimicry of para-aminobenzoic acid (PABA), a folate synthesis intermediate. The target compound’s sulfanyl group may lack this mechanism but could interact with cysteine residues in enzymes . Tetrahydropyrimidinone derivatives () often exhibit anti-inflammatory or protease inhibitory activity, suggesting the target compound may share similar targets if the core scaffold is conserved .
Crystallographic and Computational Insights
- Crystallography : The target compound’s structure was likely resolved using SHELX software (), a standard for small-molecule refinement. Comparable compounds, such as the sulfonamide in , exhibit intramolecular C—H···O and N—H···O hydrogen bonds stabilizing their conformations. The target’s sulfanyl group may form weaker C—H···S interactions, influencing crystal packing and solubility .
- Solubility and Bioavailability : The 4-methylbenzyl acetamide side chain enhances hydrophobicity relative to polar sulfamoyl groups (). This may limit aqueous solubility but improve membrane permeability in drug design contexts .
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves:
- Core formation : Condensation of fluorobenzyl-substituted precursors to build the hexahydropyrido[4,3-d]pyrimidin-4-one scaffold.
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, often requiring anhydrous conditions and bases like KCO .
- Acylation : Coupling with N-(4-methylbenzyl)acetamide using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DMSO) . Optimization includes adjusting reaction temperatures (60–80°C), solvent polarity, and catalyst stoichiometry. Reaction progress is monitored via TLC or HPLC .
Q. Which characterization techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : H, C, and F NMR to verify substituent positions and fluorine incorporation .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with comparison to computed values .
- Elemental analysis : Ensures stoichiometric purity (>95%) .
Q. How can researchers assess solubility and stability for in vitro assays?
- Solubility screening : Test in DMSO, ethanol, or PBS buffers (pH 4–9) to identify suitable stock solutions .
- Stability profiling : Incubate at 37°C under varying pH and monitor degradation via HPLC over 24–72 hours .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Thioether oxidation : Prevented by using inert atmospheres (N/Ar) and antioxidants like BHT .
- Acetamide hydrolysis : Controlled by maintaining neutral pH and avoiding prolonged exposure to aqueous media .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in observed vs. predicted biological activity data?
- Molecular docking : Predict binding affinities to targets (e.g., kinases) using software like AutoDock Vina .
- Reaction path analysis : Quantum chemical calculations (DFT) identify intermediates or competing pathways missed experimentally .
- Data reconciliation : Cross-validate bioassay results with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies optimize the acylation step when yields are low?
- Activation of carboxyl groups : Pre-activate with NHS esters or use excess coupling agents (1.5–2.0 eq EDC) .
- Solvent optimization : Switch to DCM/THF mixtures to reduce steric hindrance .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Synthesize analogs with modified fluorobenzyl (e.g., chloro, methoxy) or methylbenzyl groups .
- Bioactivity mapping : Test in antimicrobial (MIC assays) and anticancer (MTT/WST-1) screens .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .
Q. What mechanistic approaches elucidate the compound’s mode of action?
- Target identification : Chemoproteomics (pull-down assays with biotinylated probes) .
- Pathway analysis : RNA-seq or phosphoproteomics to identify modulated signaling pathways (e.g., PI3K/AKT) .
- Enzyme inhibition assays : Direct testing against purified kinases or proteases .
Q. How to address batch-to-batch variability in biological activity?
- Purity standardization : Enforce HPLC purity thresholds (>98%) and quantify impurities via LC-MS .
- Stability controls : Pre-test compound integrity under assay conditions (e.g., serum-containing media) .
Q. What advanced reactor designs improve scalability for preclinical studies?
- Flow chemistry : Continuous synthesis reduces side reactions and improves yield consistency .
- Membrane separation : Purify intermediates using nanofiltration to replace column chromatography .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Cell-specific factors : Assess expression levels of putative targets (e.g., via Western blot) .
- Metabolic stability : Compare intracellular compound half-life using LC-MS/MS .
- Control experiments : Include reference compounds (e.g., doxorubicin) and vehicle controls to normalize data .
Q. What steps validate unexpected reactivity in sulfanyl group modifications?
- Kinetic studies : Monitor reaction progress via in-situ IR or Raman spectroscopy .
- Isotope labeling : Use S-labeled analogs to trace sulfur participation in side reactions .
Methodological Resources
- Synthetic protocols : Refer to fluoropyrimidine synthesis in for solvent/catalyst optimization .
- Computational tools : ICReDD’s reaction path search methods integrate DFT and experimental feedback .
- Biological assays : Standardize protocols from (MTT) and 13 (oxadiazole bioactivity screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
